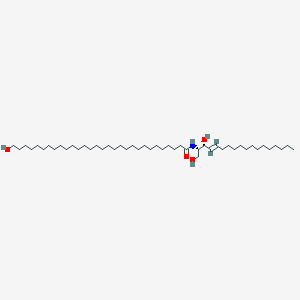

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis . It is an N-acylsphingosine that has omega-hydroxytriacontanoyl as the acyl group . This compound plays a crucial role in maintaining the barrier function of the skin, protecting against water loss and foreign particle invasion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-omega-hydroxytriacontanoyl-D-erythro-sphingosine involves the acylation of sphingosine with omega-hydroxytriacontanoic acid . The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can facilitate substitution reactions.

Major Products

Oxidation: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine ketone.

Reduction: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine amine.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine has several scientific research applications:

Chemistry: Used as a standard in lipidomics studies to analyze ceramide composition in biological samples.

Medicine: Potential therapeutic target for treating skin conditions by modulating ceramide levels.

Industry: Utilized in the formulation of skincare products to enhance skin barrier function and hydration.

Wirkmechanismus

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine exerts its effects by integrating into the lipid matrix of the stratum corneum, thereby enhancing the barrier function of the skin . It interacts with other lipids and proteins to form a cohesive and impermeable barrier . The molecular targets include enzymes involved in ceramide metabolism and pathways regulating skin hydration and barrier integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-palmitoyl-D-erythro-sphingosine: Another N-acylsphingosine with a shorter acyl chain.

N-stearoyl-D-erythro-sphingosine: Similar structure but with an 18-carbon acyl chain.

N-lignoceroyl-D-erythro-sphingosine: Contains a 24-carbon acyl chain.

Uniqueness

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is unique due to its ultra-long 30-carbon acyl chain and the presence of a hydroxyl group at the omega position . This structure imparts distinct biophysical properties, making it particularly effective in enhancing skin barrier function compared to other ceramides .

Biologische Aktivität

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a complex lipid compound belonging to the sphingolipid family, which plays critical roles in cellular signaling, membrane structure, and skin barrier function. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and are involved in various biological processes, including apoptosis, cell growth, and differentiation. They are characterized by a backbone of sphingoid bases, which can be modified by acylation to form ceramides and other derivatives. The specific compound in focus, this compound, is noted for its long-chain fatty acid structure, which may influence its biological properties.

1. Cellular Signaling

This compound has been shown to activate various signaling pathways:

- MAP Kinase Activation : This compound activates mitogen-activated protein kinases (MAPKs), which are crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell survival .

- Protein Phosphatase Activation : It activates protein phosphatase 2A (PP2A) at concentrations as low as 10 nM, suggesting a potent regulatory role in cellular signaling pathways .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has been observed to trigger apoptotic pathways in MOLT-4 leukemia cells, highlighting its potential as an anti-cancer agent .

3. Inhibition of Lipid Accumulation

The compound inhibits diacylglycerol accumulation and phospholipase D activation in fibroblasts. This inhibition can alter lipid metabolism and may have implications for conditions associated with dysregulated lipid homeostasis .

Study on Skin Barrier Function

A study investigated the role of this compound in enhancing skin barrier function. It was found that this compound contributes to the formation of acylceramides, which are vital for maintaining skin hydration and integrity. The study utilized model lipid mixtures to evaluate the permeability and structural properties of skin lipids .

| Compound | Effect on Skin Barrier | Mechanism |

|---|---|---|

| This compound | Enhances barrier function | Increases acylceramide synthesis |

| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Potent enhancer | Rapid metabolism and low toxicity |

Impact on Cancer Cell Lines

Another significant finding was the cytotoxic effect of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a higher potency compared to traditional ceramides, suggesting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVODRGOBYCXKF-HFBOQBPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.